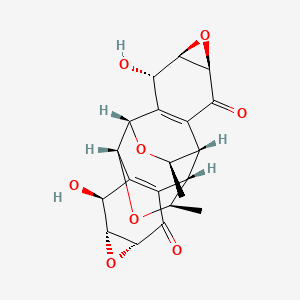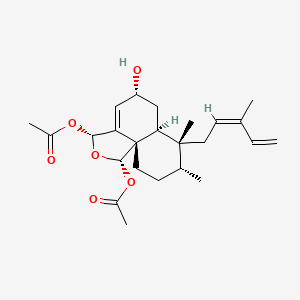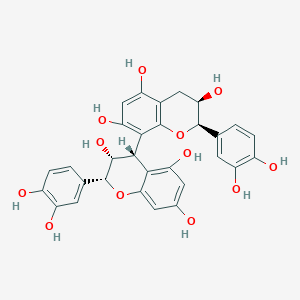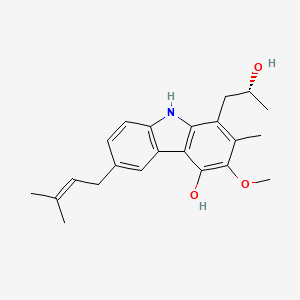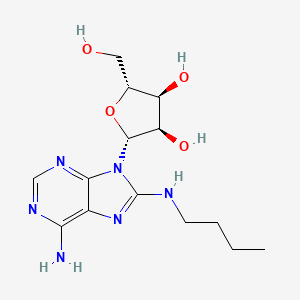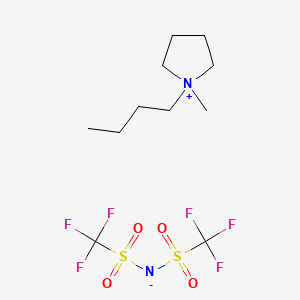
Bis(trifluorométhanesulfonyl)imide de 1-butyl-1-méthylpyrrolidinium
Vue d'ensemble
Description
1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14TFSI) is an ionic liquid (IL) that has been studied extensively for its potential applications in various scientific fields. It is a colorless, odorless, non-volatile liquid that has a melting point of -61.6 °C and a boiling point of >200 °C. Its unique chemical structure makes it a highly versatile and useful compound.
Applications De Recherche Scientifique
Applications de l'énergie électrochimique
Ce composé est un liquide ionique à température ambiante (RTIL) avec une large fenêtre électrochimique de -3,0 à +2,4 V et une viscosité élevée . Ces propriétés en font un excellent candidat pour diverses applications de l'énergie électrochimique, telles que :
- Électrolytes dans les batteries au lithium: Il sert d'électrolyte stable qui peut résister à des tensions et des températures élevées, améliorant ainsi la sécurité et l'efficacité des batteries au lithium .
- Supercondensateurs: Grâce à sa large fenêtre électrochimique et à sa stabilité thermique, il est utilisé dans les supercondensateurs, qui nécessitent des cycles de charge et de décharge rapides .
Électrodéposition
Bis(trifluorométhanesulfonyl)imide de 1-butyl-1-méthylpyrrolidinium: est utilisé pour l'électrodéposition en raison de sa nature ionique stable et de sa capacité à dissoudre divers sels métalliques . Les applications comprennent :
Batterie à double ion liquide
En tant qu'électrolyte, il joue un rôle important dans le développement des batteries à double ion, qui sont prometteuses pour les systèmes de stockage à haute densité énergétique . Il permet :
Désulfuration des carburants
Le composé est étudié pour ses effets ioniques sur le processus de désulfuration des carburants . Il peut potentiellement :
Synthèse organique
En synthèse organique, ce liquide ionique est utilisé comme solvant et catalyseur en raison de sa nature non volatile et thermiquement stable . Il est utilisé pour :
Mécanisme D'action
Target of Action
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide, also known as BMP-BTI, is primarily used in the field of electrochemistry . Its primary targets are the electrodes in electrochemical systems, such as lithium-ion batteries .
Mode of Action
BMP-BTI is a room temperature ionic liquid (RTIL) with a wide electrochemical window and high viscosity . It interacts with its targets (the electrodes) by facilitating the transfer of ions during the charge-discharge cycle of batteries . This ionic liquid can also be used as a solvent for separating azeotropic mixtures .
Pharmacokinetics
Its high viscosity and wide electrochemical window are key properties that affect its performance and stability in these systems .
Result of Action
The result of BMP-BTI’s action is the efficient transfer of ions in electrochemical systems, which contributes to the overall performance of devices like lithium-ion batteries . It can also aid in the separation of azeotropic mixtures .
Action Environment
The action of BMP-BTI can be influenced by environmental factors such as temperature . For instance, the infrared absorption spectrum of BMP-BTI changes with temperature, which can affect its phase transitions . This suggests that the efficacy and stability of BMP-BTI in its applications could be influenced by the conditions of its environment.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization medium for dimethyl sulfate with dibenzazepine . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.
Cellular Effects
The effects of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the production of paclitaxel and related taxanes in plant cell cultures . Additionally, its interaction with polyvinylidenefluoride membranes suggests potential impacts on cellular membrane integrity and function .
Molecular Mechanism
At the molecular level, 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with polyvinylidenefluoride inhibits the complete transformation of TFSI into the trans-conformer in solid phases . This indicates a complex mechanism of action involving conformational changes and binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function can vary, with some studies reporting enhanced production of specific compounds over extended periods .
Metabolic Pathways
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its use in the production of paclitaxel suggests involvement in secondary metabolite pathways .
Transport and Distribution
Within cells and tissues, 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins. Its high viscosity and ionic nature may affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXOARVFIWOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047968 | |
| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Butyl-1-methylpyrrolidium bis(trifluoromethylsulfonyl)imide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
223437-11-4 | |
| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223437-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1-methylpyrrolidinium bistriflimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223437114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 223437-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidinium, 1-butyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BISTRIFLIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD74DKK1WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)
